molecular formula C4H5Cl2N3O B11908768 4-Amino-6-chloropyrimidin-5-ol hydrochloride

4-Amino-6-chloropyrimidin-5-ol hydrochloride

Cat. No.: B11908768
M. Wt: 182.01 g/mol
InChI Key: AEEZQSLDJRFVLC-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyrimidin-5-ol hydrochloride is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination and hydroxylation reactions. One common method includes the reaction of 4,6-dichloropyrimidine with ammonia to introduce the amino group, followed by hydroxylation to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloropyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and reduced forms of the compound .

Scientific Research Applications

4-Amino-6-chloropyrimidin-5-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloropyrimidine
  • 6-Amino-4-chloropyrimidine
  • 5-Amino-2-chloropyrimidine

Uniqueness

4-Amino-6-chloropyrimidin-5-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C4H5Cl2N3O

Molecular Weight

182.01 g/mol

IUPAC Name

4-amino-6-chloropyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C4H4ClN3O.ClH/c5-3-2(9)4(6)8-1-7-3;/h1,9H,(H2,6,7,8);1H

InChI Key

AEEZQSLDJRFVLC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)N.Cl

Origin of Product

United States

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